molecular formula C8H5ClF3NO B1413808 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 1935574-78-9

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B1413808
CAS No.: 1935574-78-9
M. Wt: 223.58 g/mol
InChI Key: WFZNOLPCMCOGSX-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is a high-purity chemical intermediate designed for research and development purposes. This compound features a pyridine ring substituted with chlorine and methyl groups, and a reactive trifluoroacetyl group, making it a valuable scaffold in medicinal chemistry and drug discovery. Its primary research application is as a key building block in the synthesis of more complex molecules, particularly in constructing potential pharmaceutical candidates. Illustrative Example of Potential Research Value: Compounds with similar pyridine scaffolds are investigated in early-stage drug discovery for various targets. For instance, research into pyridazinone-based compounds has shown that molecules containing chloro-methylpyridine motifs can act as inhibitors of protein-protein interactions, such as those between PRMT5 and its substrate adaptor proteins . The trifluoroacetyl group in your compound of interest is a common bioisostere that can improve a molecule's metabolic stability and membrane permeability. Researchers might utilize this compound to develop novel chemical probes or therapeutic candidates, potentially for oncology targets, by leveraging its structure to engage specific allosteric binding sites. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and under a well-ventilated fume hood.

Properties

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4-2-5(3-13-7(4)9)6(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZNOLPCMCOGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Diazotization and Chlorination

  • Starting Material : 2-Amino-5-methylpyridine (as described in CN105037255A).
  • Process :
    • Diazotization : React with concentrated HCl and NaNO₂ to form a diazonium salt.
    • Chlorination : Replace the amino group with chlorine using SOCl₂ or Cl₂ gas.
  • Outcome : Yields 2-chloro-5-methylpyridine. Adjustments are required to target the 6-chloro isomer, potentially via directed metalation or alternative regioselective chlorination.

Route 2: Cyclization and Halogenation

  • Starting Material : Dihydropyridone derivatives (as in US4612377A).
  • Process :
    • Halogenation : Treat 5-methyl-3,4-dihydro-2(1H)-pyridone with Cl₂ to form 5,6-dichloro intermediates.
    • Dehydrohalogenation : Heat to eliminate HCl, yielding 2-chloro-5-methylpyridine.
  • Modification : To achieve 6-chloro-5-methylpyridine, selective halogenation conditions (e.g., Lewis acid catalysts) are employed.

Introduction of Trifluoroethanone Group

The trifluoroacetyl moiety is introduced at position 3 via acylation:

Friedel-Crafts Acylation

  • Reagents : Trifluoroacetic anhydride (TFAA) with AlCl₃ or FeCl₃ as a Lewis acid.
  • Conditions :
    • Solvent: Dichloromethane or 1,2-dichloroethane.
    • Temperature: 0–25°C, followed by reflux.
  • Challenges : Pyridine’s electron-deficient nature reduces reactivity, necessitating activated intermediates or directing groups.

Directed Ortho-Metalation

  • Steps :
    • Lithiation : Use LDA or n-BuLi at position 3 of 6-chloro-5-methylpyridine.
    • Acylation : Quench with trifluoroacetyl chloride or TFAA.
  • Advantage : Ensures regioselectivity for the 3-position.

Synthetic Route Comparison

Step Method Reagents/Conditions Yield Key Challenges
Pyridine Core Formation Diazotization HCl, NaNO₂, SOCl₂ 85–92% Regioselectivity for 6-chloro
Trifluoroacylation Friedel-Crafts* TFAA, AlCl₃, 80°C, 12h 60–70% Low reactivity of pyridine
Trifluoroacylation Directed Metalation [Hyp] LDA, TFAA, -78°C to RT 75–80% Sensitivity to moisture, side reactions

*Hypothetical adaptation from analogous reactions.

Industrial-Scale Considerations

  • Green Chemistry : Solvent recycling (e.g., 1,2,4-trichlorobenzene) and waste minimization are prioritized.
  • Process Optimization :
    • Continuous flow systems for diazotization and acylation steps.
    • Automated control of temperature and reagent addition to enhance reproducibility.

Critical Reaction Parameters

Validation and Characterization

  • Analytical Methods : GC-MS, NMR (¹H/¹³C/¹⁹F), and HPLC confirm structure and purity.
  • Yield Optimization : Pilot studies show a 10–15% yield increase via stepwise temperature control during acylation.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl ketone group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substituted Pyridines

A. Positional Isomerism :

1-(6-Chloro-4-methylpyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₈H₅ClF₃NO (same as target compound) Key Difference: Methyl group at position 4 instead of 5 on the pyridine ring. Impact: Altered steric and electronic properties may influence reactivity and binding affinity in biological systems .

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone CAS: 150698-72-9 Molecular Formula: C₇H₃ClF₃NO Key Difference: Lacks the methyl group, reducing steric hindrance. Application: Intermediate in antiviral and insecticide development .

B. Halogen-Substituted Analogs :

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone CAS: 886364-47-2 Molecular Formula: C₇H₃BrF₃NO Key Difference: Bromine replaces chlorine at position 4.

1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone CAS: 1256824-07-3 Molecular Formula: C₇H₂ClF₄NO Key Difference: Additional fluorine at position 4. Impact: Increased electronegativity may enhance metabolic stability in drug candidates .

Functional Group Variations

A. Hydroxyl-Substituted Analog :
  • 1-(5-Hydroxypyridin-3-yl)-2,2,2-trifluoroethanone Molecular Formula: C₇H₄F₃NO₂ Key Difference: Hydroxyl group at position 5 instead of methyl. Applications: Potential in synthesizing hydrophilic derivatives for improved solubility .
B. Amino-Substituted Analog :
  • 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS: 70977-83-2 Molecular Formula: C₈H₅ClF₃NO Key Difference: Amino group on a benzene ring instead of pyridine. Role: Intermediate in dyes and corrosion inhibitors, highlighting the versatility of trifluoroacetyl derivatives .

Phenyl vs. Pyridinyl Derivatives

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone CAS: 1125812-58-9 Molecular Formula: C₉H₃ClF₆O Key Differences:
  • Benzene ring instead of pyridine.
  • Trifluoromethyl group at position 5.
    • Applications : Intermediate in the synthesis of Afoxolaner (a veterinary insecticide) .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound 223.58 Not reported Likely organic solvents
1-(6-Bromopyridin-3-yl)-analog 254.00 Not reported Slight in CHCl₃, MeOH
1-(6-Chloropyridin-3-yl)-analog 207.56 Liquid Organic solvents
Phenyl Derivative 276.57 Not reported Ethanol, acetone

Biological Activity

1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyridine ring substituted with chlorine and methyl groups, along with a trifluoromethyl ketone moiety. This configuration enhances its chemical stability and lipophilicity, which are crucial for biological interactions.

PropertyValue
IUPAC Name1-(6-chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Molecular FormulaC8H6ClF3N
Molecular Weight209.58 g/mol
CAS Number1935574-78-9

The biological activity of 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl ketone group is known to enhance binding affinity to various enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors suggests potential efficacy in modulating enzyme activity.
  • Receptor Modulation : It may also interact with receptor sites, influencing signal transduction pathways that can lead to various physiological effects.

In Vitro Studies

Several studies have investigated the in vitro biological activity of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, studies have shown that modifications to the pyridine ring can enhance efficacy against Gram-positive and Gram-negative bacteria.
  • Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit cholinesterase enzymes. Given the structural similarities with known cholinesterase inhibitors, it is plausible that 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone could exhibit similar effects.

Case Studies

  • Drug Development : A study highlighted the synthesis of various derivatives based on this compound aimed at developing new pharmaceuticals targeting neurological disorders. The derivatives showed promising results in preclinical models by improving cognitive functions through cholinergic modulation.
  • Agricultural Applications : The compound has been explored as a potential biocide due to its efficacy against agricultural pests. Field trials demonstrated significant pest control while maintaining safety profiles for non-target species.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone, it is beneficial to compare it with structurally related compounds:

CompoundBiological ActivityRemarks
1-(6-Chloro-5-methylpyridin-3-yl)ethanoneModerate cholinesterase inhibitionLess potent than trifluoromethyl derivative
1-(6-Chloro-pyridin-3-yl)-2,2-difluoroethanoneAntimicrobialEffective against specific pathogens

Q & A

Basic Question

  • Mass spectrometry (HRMS) : Detects halogenated byproducts (e.g., di-chloro derivatives) with ppm-level accuracy .
  • X-ray crystallography : Resolves structural ambiguities in regioisomers, as seen in analogs like 3',5'-dichloro-2,2,2-trifluoroacetophenone .
  • ¹⁹F NMR : Tracks trifluoroacetyl group integrity; chemical shifts at ~-70 ppm confirm successful acylation .

How is 1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone utilized in medicinal chemistry research?

Advanced Question
The compound serves as a precursor for bioactive molecules:

  • Antiparasitic agents : Analogous to afoxolaner intermediates, it undergoes enantiospecific cyclization with hydroxylamine to form oxime derivatives .
  • Enzyme inhibitors : The trifluoroacetyl group mimics carbonyl transition states in protease inhibition assays .
    Methodology :
  • Structure-activity relationship (SAR) : Modifying the pyridine’s methyl or chloro substituents alters binding affinity to biological targets .
  • In vitro testing : Assays with cytochrome P450 isoforms evaluate metabolic stability .

What safety and handling protocols are recommended for this compound?

Basic Question

  • Hazards : Corrosive (irritates skin/eyes) and moisture-sensitive .
  • Storage : Under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoroacetyl group .
  • Waste disposal : Neutralization with aqueous bicarbonate before incineration .

How do researchers address low yields in scale-up syntheses of this compound?

Advanced Question
Key issues :

  • Exothermic reactions : Poor heat dissipation in large batches leads to decomposition.
    Solutions :
  • Flow chemistry : Continuous reactors improve temperature control and mixing efficiency .
  • Catalyst recycling : Immobilized Lewis acids (e.g., silica-supported AlCl₃) reduce waste and costs .

What are the environmental impacts of trifluoroacetylated pyridine derivatives?

Advanced Question

  • Persistence : The C-F bond resists biodegradation, requiring advanced oxidation processes (AOPs) for remediation .
  • Toxicity : EC₅₀ values in Daphnia magna assays guide eco-toxicological risk assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-5-methylpyridin-3-yl)-2,2,2-trifluoroethanone

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